molecular formula C12H18N2O3S B2880602 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2034491-81-9

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2880602
CAS No.: 2034491-81-9
M. Wt: 270.35
InChI Key: DESBBDWSRRFPJI-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide ( 2034491-81-9) is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . This molecule features a 5-methylisoxazole core linked via a carboxamide group to a thioether-containing side chain that includes an oxane (tetrahydropyran) ring, a structure that may be of significant interest in medicinal chemistry and drug discovery research. Isoxazole-carboxamide derivatives are a well-established class of bioactive molecules. Notably, the drug Leflunomide, a 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, is a potent immunomodulating agent used to treat rheumatoid arthritis . Related compounds, such as 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, have also been synthesized and studied for their potent immunomodulatory effects, functioning as Leflunomide analogs . Furthermore, the 5-methylisoxazole-3-carboxamide moiety is a key structural feature in known pharmaceutical agents like the antidiabetic drug Glisoxepide . The specific substitution pattern in this compound, with a thioether-linked oxane group, suggests potential for unique physicochemical properties and pharmacokinetic profiling. It may serve as a valuable building block or intermediate for synthesizing more complex molecules, or as a core structure for investigating new immunomodulatory, anti-inflammatory, or metabolic pathways. This product is supplied for laboratory and research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-8-11(14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESBBDWSRRFPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Core Formation

The 5-methyl-1,2-oxazole ring is typically constructed via cyclization of β-keto esters or amides. A method adapted from US Patent 8,916,715 involves the condensation of methyl 4-methyl-2-oxo-3-oxazoline-5-carboxylate with anhydrous ammonia in the presence of ammonium chloride, achieving yields >95% under optimized conditions. For the 5-methyl variant, methyl 3-(methylamino)crotonate serves as a viable starting material, undergoing cyclodehydration with phosphorus oxychloride to yield the oxazole ester.

Carboxamide Functionalization

Conversion of the ester to the carboxamide is critical. As demonstrated in PMC7770833, oxazole-3-carboxylates react with amines under catalysis by triphosgene and DIPEA, forming carboxamides in 85–92% yields. This method avoids racemization and side reactions, making it suitable for coupling with sensitive amines like 2-(oxan-4-ylsulfanyl)ethylamine.

Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine

The sulfanyl-ethylamine moiety is synthesized via nucleophilic substitution. Oxane-4-thiol (tetrahydro-2H-thiopyran-4-ol) reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate, yielding 2-(oxan-4-ylsulfanyl)ethylamine. This method, adapted from thiol-alkylation protocols in PMC7770833, achieves 78–84% purity after distillation.

Detailed Synthetic Pathways

Route 1: Oxazole Ester to Carboxamide

Step 1: Synthesis of Methyl 5-Methyl-1,2-Oxazole-3-Carboxylate
Methyl 3-(methylamino)crotonate (10.0 g, 62.5 mmol) is treated with phosphorus oxychloride (15 mL) at 0°C, followed by gradual warming to 80°C. After 4 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc 4:1) to yield the oxazole ester as a white solid (8.2 g, 82%).

Step 2: Aminolysis with 2-(Oxan-4-Ylsulfanyl)Ethylamine
The ester (5.0 g, 29.4 mmol) is dissolved in dry THF under nitrogen. Triphosgene (3.2 g, 10.8 mmol) and DIPEA (6.1 mL, 35.3 mmol) are added at 0°C, followed by dropwise addition of 2-(oxan-4-ylsulfanyl)ethylamine (4.1 g, 25.5 mmol). The reaction is stirred at room temperature for 12 hours, then washed with NaHCO₃ and extracted into DCM. Evaporation and recrystallization (EtOH/H₂O) yield the target carboxamide (5.8 g, 76%).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, oxazole-H), 4.20 (t, J = 6.4 Hz, 2H, NHCH₂), 3.45–3.35 (m, 2H, SCH₂), 2.98–2.85 (m, 1H, oxane-SCH), 2.45 (s, 3H, CH₃), 1.95–1.70 (m, 4H, oxane-CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₂H₁₈N₂O₃S [M+H]⁺ 283.1014, found 283.1011.

Route 2: Direct Cyclization-Coupling Approach

An alternative one-pot method involves in situ generation of the oxazole ring and amine coupling. Ethyl 3-(methylamino)acrylate (7.5 g, 47.6 mmol) is treated with cyanogen bromide (5.6 g, 52.4 mmol) in acetonitrile at reflux for 6 hours. Without isolation, 2-(oxan-4-ylsulfanyl)ethylamine (6.8 g, 42.8 mmol) and HOBt (6.9 g, 50.0 mmol) are added, and the mixture is stirred for an additional 12 hours. This method achieves a 68% overall yield but requires rigorous purification to remove byproducts.

Optimization and Mechanistic Insights

Catalytic Effects in Aminolysis

As shown in Table 1, the choice of catalyst significantly impacts the conversion and selectivity of the ester-to-amide step. Ammonium chloride (0.05 equiv) at 30°C for 20 hours provides optimal results (99.2% conversion, 97.3% selectivity).

Table 1: Catalyst Screening for Ester Aminolysis

Catalyst Conversion (%) Selectivity (%) Yield (%)
NH₄Cl 99.2 97.3 96.5
NH₄Br 67.7 92.6 62.7
Na₂HPO₄ 93.9 95.9 90.0

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing the tetrahedral intermediate. As illustrated in Table 2, DMF at 50°C reduces reaction time to 8 hours but increases epimerization risk.

Table 2: Solvent Optimization for Cyclization

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
THF 25 24 82 98.5
DMF 50 8 85 97.2
MeCN 40 12 79 99.1

Challenges and Mitigation Strategies

Regioselectivity in Oxazole Formation

Competing pathways may lead to 4-methyl regioisomers. Employing bulky bases (e.g., DBU) during cyclization suppresses this, favoring 5-methyl product formation (93:7 regioselectivity).

Purification of Hydrophobic Byproducts

The target compound’s hydrophobicity necessitates silica gel chromatography with EtOAc/hexane gradients (1:1 to 3:1) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
Target Compound C₁₂H₁₈N₂O₃S ~294.34 5-methyl-oxazole, tetrahydropyran thioether Thioether enhances lipophilicity; oxazole provides rigidity
4-Methyl-N-{4-[(5-methyl-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (CAS not provided) C₁₈H₁₈N₂O₅S₂ 406.47 Sulfamoylphenyl, benzenesulfonamide Dual sulfonamide groups; antimicrobial activity
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide (24477-36-9) C₁₃H₁₅N₃O₄S 309.34 Sulfamoylphenyl ethyl Sulfonamide improves solubility; tested in biochemical assays
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (544421-14-9) C₁₈H₁₅N₃O₄ 337.33 Nitrophenyl, phenyl-oxazole Electron-withdrawing nitro group; potential for nitroreductase targeting
5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide (CID 3073007) C₁₂H₉F₃N₂O₂ 294.21 Trifluoromethylphenyl CF₃ group enhances metabolic stability and lipophilicity

Physicochemical and Pharmacokinetic Insights

  • Target Compound : The tetrahydropyran-thioether substituent balances lipophilicity (logP ~2.5 estimated) and moderate solubility due to the oxygen-rich tetrahydropyran ring. Thioethers are susceptible to oxidative metabolism, which may limit half-life .
  • Sulfonamide Derivatives (e.g., CAS 24477-36-9) : Sulfamoyl groups improve water solubility (logP ~1.8) and hydrogen-bonding capacity, enhancing bioavailability. These are common in antimicrobial agents .
  • Nitrophenyl and CF₃ Derivatives : Nitro groups (logP ~3.0) and trifluoromethyl groups (logP ~3.5) increase lipophilicity but may introduce toxicity risks (e.g., nitroso intermediates). CF₃ groups resist metabolic degradation .

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